N-(3'-acetyl-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This would include information on the compound’s melting and boiling points, solubility, stability, and other physical and chemical properties .Scientific Research Applications
Anticancer Activity
- Cell Cycle Arrest and Induced Cell Death : Derivatives of similar compounds have been synthesized and studied for their anticancer properties. For instance, derivatives induced cell death in MCF-7 cells (a breast cancer cell line) through G2/M phase cell cycle arrest (Shyamsivappan et al., 2022).
Synthesis and Characterization
- Novel Synthesis Techniques : There has been interest in synthesizing novel heterocyclic spiro derivatives from isatin, extracted from natural sources, which can serve as raw materials for drug synthesis. A specific study detailed the extraction of isatin and subsequent synthesis of a novel spiro derivative (Tripathi & Sonawane, 2013).
Antimicrobial Activity
- Synthesis and Antibacterial Activity : Another study synthesized spiro [indole] thiadiazole derivatives and tested them for antibacterial activity against various Gram-positive and Gram-negative bacteria, demonstrating significant activity (Olomola, Bada, & Obafemi, 2009).
Insecticidal Assessment
- Pest Control Applications : Research into the synthesis of various heterocycles incorporating a thiadiazole moiety has been conducted, with the aim of developing compounds effective against the cotton leafworm, demonstrating the potential of these compounds in agricultural pest management (Fadda et al., 2017).
Corrosion Inhibition
- Protection of Petroleum Infrastructure : Thiadiazoline compounds have been investigated for their corrosion inhibition capabilities on steel used in petroleum oil well/tubing, showing high efficiency at low dosages. This suggests a potential application in protecting petroleum infrastructure from corrosion (Tiwari, Mitra, & Yadav, 2021).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The compound might affect various biochemical pathways due to its potential broad-spectrum biological activities . The specific pathways would depend on its exact targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Indole derivatives, due to their aromatic nature, might have certain pharmacokinetic properties that affect their bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its targets and mode of action. Given the wide range of biological activities of indole derivatives , it’s possible that this compound might have diverse effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-acetyl-1'-ethyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-5-19-13-9(2)7-6-8-12(13)16(14(19)23)20(11(4)22)18-15(24-16)17-10(3)21/h6-8H,5H2,1-4H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFSDDZOKWRDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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